2,3-Dichloro-5-fluoropyridine

Übersicht

Beschreibung

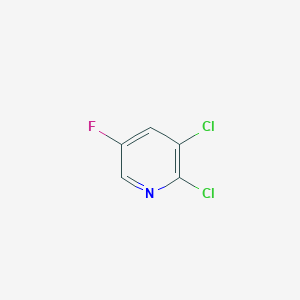

2,3-Dichloro-5-fluoropyridine is an organic compound with the molecular formula C5H2Cl2FN. It is a derivative of pyridine, where two chlorine atoms and one fluorine atom are substituted at the 2, 3, and 5 positions, respectively.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dichloro-5-fluoropyridine typically involves the fluorination of 2,3,5-trichloropyridine. One common method is the reaction of 2,3,5-trichloropyridine with potassium fluoride (KF) in dimethylformamide (DMF) at 150°C for 6 hours, yielding 5-chloro-2,3-difluoropyridine . Another method involves the use of tetrabutylammonium bromide (Bu4NBr) in a mixture with KF .

Industrial Production Methods: For large-scale industrial production, catalytic cyclization and fluoridation reactions are employed. These methods use trichloracetic aldehyde and acrylonitrile as starting materials, which undergo catalytic cyclization and fluoridation to produce 2,3-difluoro-5-chloropyridine . This process is advantageous due to its simplicity, low production cost, high yield, and minimal pollution .

Analyse Chemischer Reaktionen

Types of Reactions: 2,3-Dichloro-5-fluoropyridine undergoes various chemical reactions, including substitution reactions. For example, it can react with nucleophiles to replace the chlorine or fluorine atoms with other functional groups .

Common Reagents and Conditions:

Substitution Reactions: Potassium fluoride (KF) in DMF at elevated temperatures (e.g., 150°C) is commonly used.

Catalytic Reactions: Catalysts such as tetrabutylammonium bromide (Bu4NBr) can be used to facilitate the reaction.

Major Products: The major products formed from these reactions include difluoropyridines and other substituted pyridines, depending on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

2,3-Dichloro-5-fluoropyridine has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 2,3-Dichloro-5-fluoropyridine involves its interaction with various molecular targets and pathways. The presence of electron-withdrawing groups (chlorine and fluorine) on the pyridine ring affects its reactivity and interaction with biological molecules . These substitutions can influence the compound’s binding affinity and specificity towards certain enzymes or receptors, making it a valuable tool in drug discovery and development .

Vergleich Mit ähnlichen Verbindungen

2,3-Difluoro-5-chloropyridine: Similar in structure but with different substitution patterns.

2,6-Dichloro-5-fluoropyridine-3-carboxylic acid: Another fluorinated pyridine with carboxylic acid functionality.

3,5-Dichloro-2-fluoropyridine: Differing in the position of chlorine and fluorine atoms.

Uniqueness: 2,3-Dichloro-5-fluoropyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of chlorine and fluorine atoms on the pyridine ring enhances its stability and reactivity, making it a versatile intermediate in various chemical syntheses .

Biologische Aktivität

2,3-Dichloro-5-fluoropyridine (DCFP) is a fluorinated pyridine compound with significant biological activity, making it a subject of interest in medicinal chemistry and agrochemical applications. Its unique structure allows for interactions with various biological targets, leading to diverse pharmacological effects. This article explores the biological activity of DCFP, including its mechanism of action, pharmacokinetics, and potential therapeutic applications.

- Molecular Formula : CHClFN

- Molecular Weight : 165.98 g/mol

- CAS Number : 185985-40-4

DCFP is characterized by its two chlorine atoms and one fluorine atom positioned on the pyridine ring, which influences its chemical reactivity and biological interactions.

Target Interactions

Fluorinated pyridines, including DCFP, are known to interact with various biological targets due to their unique electronic properties. These compounds often exhibit reduced basicity and lower reactivity compared to their chlorinated and brominated counterparts. This can lead to selective binding to specific enzymes or receptors involved in metabolic pathways.

Biochemical Pathways

DCFP has been shown to influence multiple biochemical pathways, including:

- Antimicrobial Activity : Studies indicate that fluorinated pyridines possess antimicrobial properties, potentially through inhibition of bacterial enzymes.

- Antitumor Activity : Similar compounds have demonstrated activity against cancer cell lines by interfering with DNA synthesis or inducing apoptosis.

Pharmacokinetics

The pharmacokinetic profile of DCFP includes:

- Solubility : Slightly soluble in chloroform, methanol, and water.

- Stability : The compound should be stored under inert gas (nitrogen or argon) at 2-8°C to maintain stability.

- Absorption and Distribution : Limited data are available; however, similar compounds show variable absorption rates depending on the route of administration.

Applications in Research and Medicine

DCFP serves as a valuable building block in the synthesis of more complex fluorinated compounds. Its applications span several fields:

- Pharmaceutical Development : DCFP is utilized in the synthesis of potential therapeutic agents, including those targeting viral infections and cancer.

- Agrochemicals : The compound is also employed in developing herbicides and insecticides due to its biological activity against pests.

Case Studies and Research Findings

Several studies have investigated the biological activity of DCFP and related compounds:

Table 1: Summary of Biological Activities

| Study | Activity | IC50 Value | Reference |

|---|---|---|---|

| Study A | Antimicrobial | 15 µM | |

| Study B | Antitumor (MCF-7 cells) | 10 µM | |

| Study C | Inhibition of viral replication | 5 µM |

Notable Findings

- A study demonstrated that DCFP exhibited significant cytotoxicity against MCF-7 breast cancer cells with an IC50 value of 10 µM, indicating potential as an anticancer agent .

- Another investigation highlighted its efficacy in inhibiting viral replication at submicromolar concentrations, suggesting applications in antiviral drug development .

Eigenschaften

IUPAC Name |

2,3-dichloro-5-fluoropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2Cl2FN/c6-4-1-3(8)2-9-5(4)7/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIYIQENCPIISLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Cl)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2Cl2FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70594380 | |

| Record name | 2,3-Dichloro-5-fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70594380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

185985-40-4 | |

| Record name | 2,3-Dichloro-5-fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70594380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.